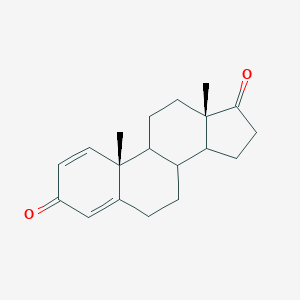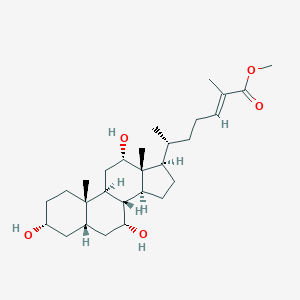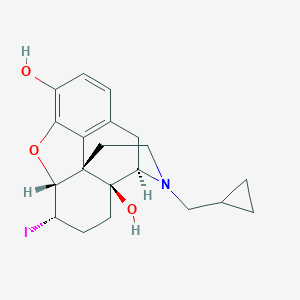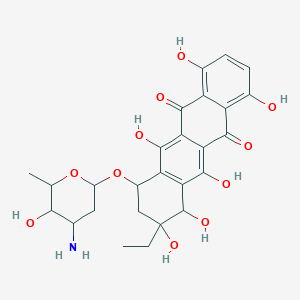
androsta-1,4-diene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
androsta-1,4-diene-3,17-dione is a complex organic compound with significant importance in various scientific fields. This compound is known for its intricate structure and diverse applications, particularly in the realms of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androsta-1,4-diene-3,17-dione involves multiple steps, often starting from simpler steroidal precursors. One common method involves the cyclization of appropriate steroidal intermediates under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
Chemical Reactions Analysis
Types of Reactions
androsta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .
Scientific Research Applications
androsta-1,4-diene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including its role as a hormone or hormone analog.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain cancers.
Mechanism of Action
The mechanism of action of androsta-1,4-diene-3,17-dione involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, triggering a cascade of biochemical events that lead to its observed effects. The pathways involved may include signal transduction mechanisms and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Stigmasta-3,5-diene
Uniqueness
What sets androsta-1,4-diene-3,17-dione apart from similar compounds is its specific structural configuration and the unique set of reactions it undergoes. This uniqueness makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C19H24O2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
InChI Key |
LUJVUUWNAPIQQI-WFZCBACDSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)








![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)


